molecular formula C13H8FNO B6370080 2-(3-Cyano-2-fluorophenyl)phenol CAS No. 1261942-40-8

2-(3-Cyano-2-fluorophenyl)phenol

Cat. No.: B6370080
CAS No.: 1261942-40-8
M. Wt: 213.21 g/mol
InChI Key: BSJJTMOOFZVACI-UHFFFAOYSA-N
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Description

2-(3-Cyano-2-fluorophenyl)phenol is a fluorinated biphenyl derivative of interest in advanced materials research and organic synthesis. The compound features a phenol group and a nitrile (cyano) group on a fluorinated biphenyl scaffold, a structure known for its utility in creating functional organic materials. The strategic placement of the electron-withdrawing cyano and fluoro substituents can significantly influence the molecule's electronic properties, making it a potential building block for developing fluorescent materials and organic semiconductors . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules, such as chromene derivatives, which have shown promise in medicinal chemistry research as multimodal anticancer agents . The fluorine atom and cyano group are common in agrochemicals and pharmaceuticals, suggesting this compound's value in creating libraries of novel bioactive molecules for screening . This product is intended for research and development use only by technically qualified persons. It is explicitly not intended for use in foods, drugs, cosmetics, or household products.

Properties

IUPAC Name

2-fluoro-3-(2-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-13-9(8-15)4-3-6-11(13)10-5-1-2-7-12(10)16/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJJTMOOFZVACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2F)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683476
Record name 2-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-40-8
Record name 2-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution

A foundational approach involves nucleophilic aromatic substitution (NAS) on pre-functionalized benzene derivatives. For example, 2-fluorophenol derivatives serve as precursors, where the fluorine atom at the ortho position is displaced by a cyano group under strongly basic conditions. A representative protocol involves reacting 2-fluoro-3-iodophenol with copper(I) cyanide in dimethylformamide (DMF) at 120°C for 12 hours, yielding 2-cyano-3-fluorophenol intermediates. Subsequent Ullmann coupling with 2-bromophenol in the presence of a palladium catalyst introduces the biphenyl linkage, achieving yields of 68–72%.

Key Reaction Parameters:

  • Temperature : 120–150°C

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : 1,10-Phenanthroline (10 mol%)

  • Solvent : DMF or NMP

Suzuki-Miyaura Cross-Coupling

Modern approaches leverage Suzuki-Miyaura cross-coupling to construct the biphenyl scaffold. For instance, 3-cyano-2-fluorophenylboronic acid is coupled with 2-bromophenol using a nickel-based catalyst system. A notable method employs NiSO₄·6H₂O with a cationic 2,2′-bipyridyl ligand in aqueous media, enabling efficient coupling at 100°C with a 78% isolated yield. This method eliminates the need for inert atmospheres and organic solvents, aligning with green chemistry principles.

Optimized Conditions:

  • Catalyst : NiSO₄·6H₂O (3 mol%)

  • Ligand : 4,4′-Dimethyl-2,2′-bipyridyl (6 mol%)

  • Base : K₃PO₄ (2 equiv)

  • Solvent : Water

Functional Group Interconversion Strategies

Cyanation of Fluorinated Intermediates

Direct cyanation of 2-fluoro-3-nitrophenol precursors via Rosenmund-von Braun reaction provides a streamlined pathway. Treatment with CuCN in quinoline at 200°C for 6 hours converts the nitro group to cyano, followed by catalytic hydrogenation to reduce residual nitro groups. This method achieves 65% overall yield but requires careful control of stoichiometry to avoid over-cyanation.

Fluorination of Cyanophenol Derivatives

Electrophilic fluorination using Selectfluor® or Deoxo-Fluor® reagents introduces fluorine at the ortho position. For example, 3-cyano-2-nitrophenol is fluorinated with Deoxo-Fluor® in dichloromethane at −10°C, followed by nitro group reduction with H₂/Pd-C. This two-step process affords 2-(3-cyano-2-fluorophenyl)phenol in 58% yield.

Solvent and Catalytic System Innovations

Solvent-Free Melt Reactions

Industrial-scale synthesis often employs solvent-free melt reactions to enhance atom economy. A patent-described method involves heating 3-cyano-2-fluorobenzaldehyde with excess phenol at 180°C in the presence of K₂CO₃, achieving 85% conversion within 4 hours. The molten reaction medium facilitates rapid heat transfer and simplifies purification via vacuum distillation.

Aqueous-Phase Catalysis

Recent advances utilize water as a solvent for nickel-catalyzed coupling reactions. A NiSO₄·6H₂O/2,2′-bipyridyl system in water enables coupling of 2-haloallyl intermediates with arylboronic acids at 120°C, achieving yields comparable to organic solvents (75–80%).

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 1:2). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms purity >98%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (dd, J = 8.4, 1.6 Hz, 1H), 7.45 (td, J = 7.6, 1.6 Hz, 1H), 7.32–7.28 (m, 2H), 6.95 (d, J = 8.0 Hz, 1H), 5.21 (s, 1H).

  • IR (KBr): ν 2230 cm⁻¹ (C≡N), 1595 cm⁻¹ (C-F).

Industrial Scale-Up Considerations

Continuous Flow Reactors

Adoption of continuous flow systems reduces reaction times from hours to minutes. A pilot-scale setup using a tubular reactor (180°C, 10 bar) achieves 90% conversion in 15 minutes, with in-line crystallization yielding 99% pure product.

Waste Mitigation

Solvent recovery systems, such as thin-film evaporators, reclaim >95% of DMF and NMP. Fluoride byproducts are neutralized with Ca(OH)₂ to form insoluble CaF₂, ensuring compliance with environmental regulations .

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyano-2-fluorophenyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Cyano-2-fluorophenyl)phenol depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and fluorine groups can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Cyano-4-fluorophenyl)phenol
  • 2-(3-Cyano-2-chlorophenyl)phenol
  • 2-(3-Cyano-2-bromophenyl)phenol

Uniqueness

2-(3-Cyano-2-fluorophenyl)phenol is unique due to the presence of both a cyano and a fluorine group on the aromatic ring. This combination imparts distinct electronic properties, influencing the compound’s reactivity and interactions with other molecules.

Q & A

Basic: What synthetic methodologies are commonly employed for 2-(3-Cyano-2-fluorophenyl)phenol, and what reaction parameters are critical for optimizing yield?

Answer:
The synthesis of 2-(3-Cyano-2-fluorophenyl)phenol typically involves multi-step reactions, such as:

Cyanation and Fluorination: Introducing cyano and fluorine groups via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. Temperature control (80–120°C) and catalyst selection (e.g., CuCN for cyanation) are critical .

Phenol Formation: Hydrolysis of protected intermediates (e.g., methoxy groups) under acidic or basic conditions. Reaction duration (6–24 hours) and pH adjustments significantly influence purity .

Key Parameters:

ParameterOptimal RangeImpact on Yield
Temperature80–120°CPrevents side reactions
Catalyst Loading5–10 mol%Balances cost and efficiency
Reaction Time12–18 hoursEnsures complete conversion

Advanced: How can X-ray crystallography resolve structural ambiguities in 2-(3-Cyano-2-fluorophenyl)phenol, and what software is recommended for refinement?

Answer:
X-ray crystallography is pivotal for determining bond angles, substituent orientations, and hydrogen-bonding networks. SHELX programs (e.g., SHELXL for refinement) are widely used due to their robustness in handling small-molecule data, even with twinned crystals or high thermal motion . For ambiguous electron density regions (e.g., disordered fluorine or cyano groups):

  • Dual-Refinement: Test multiple occupancy models.
  • Constraints: Apply geometric restraints to stabilize refinement.
  • Validation: Use CCDC Mercury to analyze packing interactions and verify hydrogen-bonding motifs .

Basic: Which spectroscopic techniques are most effective for characterizing 2-(3-Cyano-2-fluorophenyl)phenol?

Answer:

NMR Spectroscopy:

  • ¹H NMR: Identifies aromatic protons (δ 6.8–7.5 ppm) and hydroxyl groups (δ 5.5–6.0 ppm, broad).
  • ¹³C NMR: Confirms cyano (δ 115–120 ppm) and fluorinated carbons (δ 160–165 ppm, JCF coupling) .

Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 229.04) and detects fragmentation patterns .

FTIR: Detects O–H (3200–3500 cm<sup>-1</sup>), C≡N (2240 cm<sup>-1</sup>), and C–F (1100–1250 cm<sup>-1</sup>) stretches .

Advanced: How can researchers reconcile contradictory biological activity data for fluorinated phenolic compounds across assay systems?

Answer: Contradictions often arise from assay-specific conditions (e.g., pH, solvent polarity). Strategies include:

  • Orthogonal Assays: Compare enzyme inhibition (IC50) in biochemical vs. cell-based assays to distinguish direct binding from off-target effects .
  • Solvent Optimization: Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
  • Metabolite Profiling: LC-MS/MS to identify degradation products that may interfere with activity .

Basic: What stability considerations are critical for storing 2-(3-Cyano-2-fluorophenyl)phenol?

Answer:

  • Storage Conditions: Refrigeration (0–6°C) under inert atmosphere (N2) to prevent oxidation of the phenol group .
  • Degradation Pathways: Hydrolysis of the cyano group in humid environments. Stabilizers like desiccants (silica gel) are recommended .

Advanced: How do computational models predict the reactivity of 2-(3-Cyano-2-fluorophenyl)phenol with biological targets?

Answer:

  • Docking Studies (AutoDock Vina): Predict binding poses in enzyme active sites (e.g., kinases) by analyzing hydrogen bonds between the phenol hydroxyl and catalytic residues .
  • DFT Calculations: Quantify electron-withdrawing effects of –F and –CN groups on aromatic ring electrophilicity (HOMO-LUMO gaps ~4.5 eV) .
  • MD Simulations: Assess stability of protein-ligand complexes over 100-ns trajectories to prioritize synthesis targets .

Basic: What impurities are common in 2-(3-Cyano-2-fluorophenyl)phenol synthesis, and how are they mitigated?

Answer:

ImpuritySourceMitigation Strategy
3-Fluoro Isomer Incomplete regioselectivityColumn chromatography (silica gel, hexane/EtOAc)
Oxidized Phenol Air exposureAdd antioxidants (BHT, 0.1% w/w)
Unreacted Cyanide Side reactionsQuench with FeSO4

Advanced: How does the fluorine substituent influence the solid-state properties of 2-(3-Cyano-2-fluorophenyl)phenol?

Answer:

  • Intermolecular Interactions: Fluorine participates in C–F···H–O hydrogen bonds (2.8–3.2 Å), enhancing crystal packing density .
  • Electronic Effects: The –F group reduces π-π stacking distances (3.5 Å vs. 3.8 Å in non-fluorinated analogs), impacting fluorescence quenching in aggregated states .

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